Fibrinopeptide a(human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

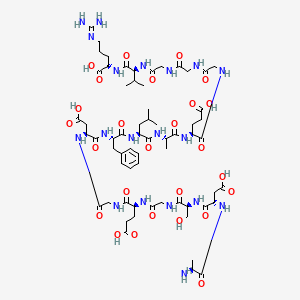

Fibrinopeptide A (human) is a peptide derived from the fibrous glycoprotein fibrinogen, which plays a crucial role in blood clotting. It is cleaved by the enzyme thrombin from the N-terminal part of the Aα-chain of fibrinogen during the conversion of fibrinogen to fibrin . This peptide is composed of 16 amino acids and has a molecular weight of approximately 1540 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fibrinopeptide A can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of fibrinopeptide A involves the extraction and purification from human plasma. The process includes the isolation of fibrinogen, followed by enzymatic cleavage using thrombin to release fibrinopeptide A. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

Fibrinopeptide A undergoes various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are used as reducing agents.

Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Fibrinopeptide A has numerous applications in scientific research, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Serves as a marker for thrombin activity and fibrin formation in blood coagulation studies.

Medicine: Utilized in diagnostic assays to monitor coagulation disorders and thrombotic diseases.

Industry: Employed in the development of anticoagulant therapies and blood clotting tests

Mecanismo De Acción

Fibrinopeptide A exerts its effects by being cleaved from fibrinogen by thrombin. This cleavage exposes binding sites on fibrinogen, allowing it to polymerize into fibrin, which forms the structural framework of a blood clot. The molecular targets involved include the Aα-chain of fibrinogen and the enzyme thrombin. The pathway involves the conversion of fibrinogen to fibrin, which is essential for blood clot formation .

Comparación Con Compuestos Similares

Similar Compounds

Fibrinopeptide B: Another peptide derived from fibrinogen, cleaved by thrombin from the Bβ-chain.

Fibrinogen: The precursor protein from which fibrinopeptides A and B are derived.

Thrombin: The enzyme responsible for cleaving fibrinopeptides A and B from fibrinogen.

Uniqueness

Fibrinopeptide A is unique in its specific role in the initial stages of fibrin formation. It is cleaved first by thrombin, which is a critical step in the conversion of fibrinogen to fibrin. This distinguishes it from fibrinopeptide B, which is cleaved later in the process .

Propiedades

Fórmula molecular |

C63H97N19O26 |

|---|---|

Peso molecular |

1536.6 g/mol |

Nombre IUPAC |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37-,38-,39-,40-,41-,51-/m0/s1 |

Clave InChI |

JWICNZAGYSIBAR-UJTGQYTDSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)

![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)

![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)